![molecular formula C22H19N3O4 B2438392 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid CAS No. 1694245-15-2](/img/structure/B2438392.png)
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid
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Overview
Description
The compound “2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group . The presence of the pyrazinyl group suggests that this compound may have interesting chemical properties, as pyrazines are aromatic heterocycles often found in pharmaceuticals and agrochemicals.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bulky, aromatic Fmoc group, the pyrazine ring, and the propanoic acid moiety. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
In terms of reactivity, the Fmoc group can be removed under mildly basic conditions, which is useful in peptide synthesis. The pyrazine ring is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it acidic and capable of forming hydrogen bonds .Scientific Research Applications
Peptide Synthesis and Amino Acid Derivatives
- Applications :
- Peptide Synthesis : The compound has been employed as a coupling agent in peptide synthesis. Its stability at room temperature and during aqueous washing operations makes it useful for this purpose .
- Ergogenic Supplements : Amino acids and their derivatives, including valine analogs, are used as ergogenic supplements. They influence anabolic hormone secretion, fuel supply during exercise, mental performance under stress, and prevention of exercise-induced muscle damage .
Mechanism of Action
Target of Action
The primary targets of the compound “2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid” are currently unknown . This compound is a unique chemical provided for early discovery researchers
Mode of Action
It’s known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in solid-phase peptide synthesis . The Fmoc group acts as a protective group for amino acids and can be removed under basic conditions .
Biochemical Pathways
Given the presence of the fmoc group, it may be involved in peptide synthesis pathways .
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it has good shelf-life
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-21(27)20(11-14-12-23-9-10-24-14)25-22(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHBUQSZODPWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=CN=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid |
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